molecular formula C7H7ClFNO2 B3284542 2-Amino-6-fluorobenzoic acid hydrochloride CAS No. 78755-93-8

2-Amino-6-fluorobenzoic acid hydrochloride

Cat. No.: B3284542
CAS No.: 78755-93-8
M. Wt: 191.59 g/mol
InChI Key: BIEDPTYBGPLIKI-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzoic acid hydrochloride (CAS 126674-77-9) is a fluorinated aromatic compound with a molecular formula of C₇H₆FNO₂·HCl. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free acid form (CAS 434-76-4), which has a molecular weight of 155.12 g/mol and a melting point of 165–167°C . This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its structure features a carboxylic acid group, an amino group, and a fluorine atom at the 6-position, contributing to its unique reactivity and biological activity .

Properties

IUPAC Name

2-amino-6-fluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEDPTYBGPLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-6-fluorobenzoic acid hydrochloride typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Scientific Research Applications

2-Amino-6-fluorobenzoic acid hydrochloride is a fluorinated compound with diverse applications, particularly in drug design and chemical research. It has the molecular formula C7H7ClFNO2C_7H_7ClFNO_2 and a molecular weight of 191.59 g/mol .

Scientific Research Applications

Antimicrobial Research
2-Amino-6-(trifluoromethyl)benzoic acid derivatives have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The trifluoromethyl substitution is critical for enhancing the antibacterial properties of the compound.

Anti-inflammatory Research
This compound has shown potential therapeutic applications in treating inflammatory diseases by significantly reducing the production of pro-inflammatory cytokines in vitro.

Enzyme Inhibition
2-Amino-6-(trifluoromethyl)benzoic acid derivatives exhibit enhanced inhibition of Helicobacter pylori carbonic anhydrase.

Tuberculosis Drug Discovery
2-Amino-6-fluorobenzoic acid (6-FABA) is an amino acid biosynthesis inhibitor . In a murine model of TB infection, the administration of 6-FABA and its ethyl ester resulted in a significant reduction in the bacterial load in infected mice spleens . It was found that altering Trp biosynthesis by an anthranilate-like compound synergizes with the host immune response to Mtb infection in vivo .

Case Studies

Case Study 1: Enzyme Inhibition
A study focused on the structure-activity relationship (SAR) of sulfonamides indicated that compounds with trifluoromethyl groups, including 2-amino-6-(trifluoromethyl)benzoic acid derivatives, exhibited enhanced inhibition of Helicobacter pylori carbonic anhydrase. This highlights the importance of fluorinated compounds in drug design for targeting resistant bacterial strains.

Case Study 2: Antimicrobial Activity
In a comparative analysis of various benzoic acid derivatives, 2-amino-6-(trifluoromethyl)benzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the trifluoromethyl substitution was critical for enhancing the antibacterial properties of the compound.

Case Study 3: Anti-inflammatory Potential
Research exploring the anti-inflammatory effects of benzoic acid derivatives found that 2-amino-6-(trifluoromethyl)benzoic acid significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds are structurally related to 2-amino-6-fluorobenzoic acid hydrochloride, as identified by similarity scores (ranging from 0.90 to 0.97) based on functional groups and substitution patterns :

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
2-Amino-4,6-difluorobenzoic acid 446-08-2 C₇H₅F₂NO₂ 0.97 Additional fluorine at 4-position
Methyl 2-amino-6-fluorobenzoate 446-32-2 C₈H₈FNO₂ 0.92 Carboxylic acid replaced by methyl ester
Methyl 2-amino-4,6-difluorobenzoate 379228-57-6 C₈H₇F₂NO₂ 0.90 Ester group + 4,6-difluoro substitution
2-Amino-6-chloro-3-fluorobenzoic acid 1039815-76-3 C₇H₅ClFNO₂ 0.93 Chlorine at 3-position

Physicochemical Properties

  • Melting Points : The free acid (434-76-4) melts at 165–167°C , while its hydrochloride salt likely has a higher melting point due to ionic interactions.
  • Solubility : The hydrochloride form is more water-soluble than the free acid or ester derivatives. Methyl esters (e.g., 446-32-2) exhibit lower polarity, favoring organic solvents like hexane or ethyl acetate .

Biological Activity

2-Amino-6-fluorobenzoic acid hydrochloride is a fluorinated derivative of amino benzoic acid that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits a range of biological activities, making it a valuable subject for investigation in drug development and biochemical studies.

2-Amino-6-fluorobenzoic acid hydrochloride possesses the molecular formula C7H7ClFNO2C_7H_7ClFNO_2 and features an amino group, a carboxylic acid group, and a fluorine atom attached to the benzene ring. The presence of fluorine is significant as it can enhance the compound's lipophilicity and bioactivity.

Antimicrobial Properties

One of the primary areas of research surrounding 2-amino-6-fluorobenzoic acid is its antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) of approximately 5 µM in the absence of tryptophan (Trp), indicating its potential as an antimicrobial agent. In vivo studies demonstrated that administration of 2-amino-6-fluorobenzoic acid significantly reduced bacterial load in murine models infected with Mtb, suggesting its efficacy in altering Trp biosynthesis pathways, which are crucial for bacterial survival and proliferation .

The mechanism by which 2-amino-6-fluorobenzoic acid exerts its effects involves interference with the tryptophan biosynthesis pathway. It is believed to inhibit enzymes involved in the synthesis of anthranilate, a precursor in Trp biosynthesis. This disruption leads to a reduction in Mtb growth and can enhance host immune responses against infections . Furthermore, the compound has been shown to induce protein stress within bacterial cells, which may contribute to its antimicrobial efficacy .

Drug Development

Due to its biological activity, 2-amino-6-fluorobenzoic acid hydrochloride is being explored as a potential lead compound in drug development, particularly for anti-inflammatory and analgesic drugs. Its role as an intermediate in pharmaceutical synthesis highlights its importance in creating new therapeutic agents .

Fluorescent Probes

In addition to its pharmaceutical applications, this compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, thereby enhancing our understanding of various biological mechanisms .

Comparative Analysis with Related Compounds

Compound NameMIC (µM)Cytotoxicity (CC50 µM)Mechanism of Action
2-Amino-6-fluorobenzoic acid564.5Inhibition of Trp biosynthesis
2-Amino-5-fluorobenzoic acidVariableNot specifiedSimilar mechanism targeting Trp pathway
Ethyl 2-amino-6-fluorobenzoateNot reportedNot reportedEnzyme interaction studies

Case Studies

  • Tuberculosis Treatment : A study demonstrated that administering 2-amino-6-fluorobenzoic acid hydrochloride resulted in a significant reduction of Mtb colonies in infected mice spleens compared to untreated controls. This study emphasized the importance of optimizing the compound's solubility and metabolic stability for effective therapeutic use .
  • Fluorescent Imaging : Researchers have successfully utilized this compound as part of fluorescent probes, allowing for enhanced imaging of cellular processes. This application underscores its versatility beyond traditional pharmaceutical uses .

Q & A

What are the recommended synthetic routes for preparing 2-amino-6-fluorobenzoic acid hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves fluorination and hydrochlorination steps. A common approach starts with 2-nitro-6-fluorobenzoic acid, which undergoes catalytic hydrogenation to yield the free base (2-amino-6-fluorobenzoic acid). Hydrochloride salt formation is achieved by treating the base with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH (3–4). Purification via recrystallization using ethanol/water mixtures enhances purity (>98%) . Key parameters include stoichiometric control of HCl and temperature modulation during crystallization to avoid by-products.

How can researchers optimize reaction conditions to minimize by-products during hydrochlorination?

Advanced Considerations:
By-products often arise from incomplete salt formation or solvent adducts. Optimization strategies include:

  • Solvent Selection: Use anhydrous ethanol to minimize water content, reducing hydrolysis risks.
  • Temperature Gradients: Gradual cooling (e.g., from 60°C to 4°C) promotes homogeneous crystal growth.
  • Stoichiometric Monitoring: Real-time pH monitoring ensures precise HCl equivalence (1:1 molar ratio) .
  • Post-Synthesis Analysis: Employ HPLC (C18 column, 0.03 M phosphate buffer:methanol = 70:30, UV detection at 207 nm) to quantify residual free base and adjust conditions iteratively .

What HPLC parameters are optimal for quantifying 2-amino-6-fluorobenzoic acid hydrochloride in complex matrices?

Analytical Methodology:

  • Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: 0.03 M phosphate buffer (pH 2.5):methanol (70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 207 nm (λmax for aromatic amines).
  • Validation: Linear range 1–10 µg/mL (R² > 0.999), recovery >99%, RSD <1.5% for intraday precision . For biological matrices, solid-phase extraction (C18 cartridges) is recommended prior to injection.

Which crystallographic techniques resolve the crystal structure of 2-amino-6-fluorobenzoic acid hydrochloride, and how are SHELX programs applied?

Structural Analysis:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization: Use slow evaporation from DMSO/water to obtain diffraction-quality crystals.
  • Data Collection: At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL (for small-molecule refinement) optimizes hydrogen bonding and torsional parameters. SHELXS/SHELXD assists in phase determination, particularly for handling twinning or high symmetry . Example metrics: R1 < 5%, wR2 < 15% for high-resolution data.

What are the critical safety considerations when handling 2-amino-6-fluorobenzoic acid hydrochloride?

Safety Protocols:

  • PPE: Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Storage: Dry, airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

How should discrepancies in melting point data for this compound be addressed across literature sources?

Data Reconciliation Strategies:
Reported melting points vary (e.g., 165–167°C vs. 231–235°C for analogues ). To resolve discrepancies:

  • Differential Scanning Calorimetry (DSC): Measure thermal behavior under controlled heating rates (e.g., 10°C/min in N2 atmosphere).
  • Purity Assessment: Impurities lower observed melting points; cross-validate via HPLC purity >98% .
  • Crystalline Form Analysis: Polymorphism can alter melting points; characterize via SCXRD or PXRD .

What spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Advanced Stability Studies:

  • NMR (¹H/¹³C): Monitor protonation shifts (e.g., NH₃⁺ resonance at δ 8.2–8.5 ppm in D₂O) across pH 1–7.
  • FT-IR: Track carboxylate (COO⁻, ~1600 cm⁻¹) and amine (NH₃⁺, ~1550 cm⁻¹) bands.
  • LC-MS: Detect degradation products (e.g., defluorinated analogs) using ESI+ mode (m/z 156.1 for [M+H]⁺) .

How can researchers design experiments to study this compound’s potential pharmacological activity?

Biological Evaluation Framework:

  • Target Identification: Molecular docking (e.g., AutoDock Vina) against fluorinated benzoic acid targets (e.g., cyclooxygenase-2).
  • In Vitro Assays: Assess cytotoxicity (MTT assay), enzyme inhibition (IC50), and solubility (shake-flask method in PBS).
  • Metabolic Stability: Use liver microsomes (human/rat) with LC-MS/MS to quantify half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-fluorobenzoic acid hydrochloride
Reactant of Route 2
2-Amino-6-fluorobenzoic acid hydrochloride

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